SALOR-INT L367257-1EA

Description

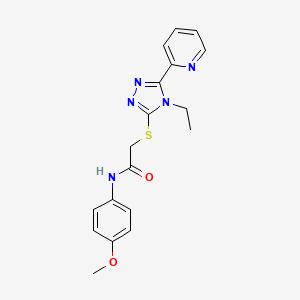

SALOR-INT L367257-1EA is a synthetic organic compound with the IUPAC name 2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide. Its molecular formula is C₁₈H₁₉N₅O₂S, with an average molecular mass of 369.443 g/mol and a monoisotopic mass of 369.125946 g/mol . Key identifiers include its ChemSpider ID (1490930), AC1LZFPJ, and MolPort-000-457-506. The compound features a triazole core substituted with a pyridinyl group, a thioether linkage, and a methoxyphenyl acetamide moiety, making it structurally distinct among heterocyclic derivatives .

Properties

IUPAC Name |

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-3-23-17(15-6-4-5-11-19-15)21-22-18(23)26-12-16(24)20-13-7-9-14(25-2)10-8-13/h4-11H,3,12H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSRCVUSQDZSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618414-17-8 | |

| Record name | 2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of SALOR-INT L367257-1EA involves several steps, starting with the preparation of the triazole ring. The synthetic route typically includes the following steps:

Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the triazole-pyridine intermediate with a thiol compound under basic conditions.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity.

Chemical Reactions Analysis

SALOR-INT L367257-1EA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the pyridine moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can lead to partially or fully reduced triazole or pyridine derivatives.

Scientific Research Applications

SALOR-INT L367257-1EA has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing heterocyclic structures.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.

Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of SALOR-INT L367257-1EA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings :

Solubility : The methoxyphenyl group in this compound likely reduces aqueous solubility compared to compounds with polar substituents (e.g., nitro groups in N-(4-nitrophenyl)acetamide) .

Bioactivity Potential: Unlike oxadiazole analogs (e.g., 2-pyridinyl-1,3,4-oxadiazole), this compound’s sulfur-containing thioether linkage may improve metabolic stability, a critical factor in drug design .

Q & A

Basic Research Questions

Q. How should researchers design experiments to study the physicochemical properties of SALOR-INT L367257-1EA?

- Methodological Answer : Begin with a factorial design to systematically evaluate interactions between variables (e.g., temperature, concentration, reaction time). Pre-experimental designs can establish baseline conditions, while quasi-experimental setups (e.g., control vs. experimental groups) help isolate variables. Ensure alignment with theoretical frameworks to guide hypothesis formulation and observation criteria . For multi-variable systems, use stratified sampling to reduce bias and improve reproducibility .

Q. What are the best practices for ensuring data integrity when analyzing this compound in multi-variable systems?

- Methodological Answer : Implement robust subsampling protocols to minimize preparation errors, and document all steps (e.g., transport, storage, pre-treatment). Use error propagation models to quantify uncertainties in measurements. Validate analytical methods by comparing results with established reference materials. Report data alongside metadata (e.g., sampling plans, instrument specifications) to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.